2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
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Overview
Description
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound featuring a thiazole ring, a urea linkage, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Urea Linkage Formation: The urea linkage is formed by reacting an amine with an isocyanate. In this case, 4-chloroaniline can be reacted with an appropriate isocyanate to form the 4-chlorophenylurea intermediate.
Coupling Reactions: The thiazole ring and the urea intermediate are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methylthio group.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Oxidized derivatives of the thiazole ring and sulfoxides or sulfones from the methylthio group.
Reduction: Reduced forms of the nitro groups or the thiazole ring.
Substitution: Halogenated derivatives of the aromatic rings and the thiazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to the development of new drugs.
Medicine
In medicine, the compound is being explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable in the development of new materials and drugs.
Mechanism of Action
The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
- 2-(2-(3-(4-fluorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
- 2-(2-(3-(4-bromophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
Comparison
Compared to its analogs, this compound is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, potentially increasing its efficacy as a therapeutic agent.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S2/c1-27-16-4-2-3-14(9-16)21-17(25)10-15-11-28-19(23-15)24-18(26)22-13-7-5-12(20)6-8-13/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOOIWXYJXVPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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